PMPA (NMDA antagonist)

Description

BenchChem offers high-quality PMPA (NMDA antagonist) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PMPA (NMDA antagonist) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

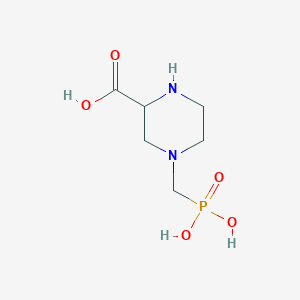

4-(phosphonomethyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N2O5P/c9-6(10)5-3-8(2-1-7-5)4-14(11,12)13/h5,7H,1-4H2,(H,9,10)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRBBHJXTYIHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590848 | |

| Record name | 4-(Phosphonomethyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113919-36-1 | |

| Record name | 4-(Phosphonomethyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PMPA NMDA antagonist chemical structure

An In-depth Technical Guide on PMPA (2-(phosphonomethyl)pentanedioic acid): A Competitive NMDA Receptor Antagonist

Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including epilepsy, stroke, neurodegenerative diseases, and schizophrenia.[3][4] Consequently, molecules that modulate NMDA receptor function are of significant interest to researchers and drug developers.

This technical guide provides a comprehensive overview of 2-(phosphonomethyl)pentanedioic acid (PMPA), a potent and selective competitive antagonist of the NMDA receptor. We will delve into its chemical structure, mechanism of action, quantitative pharmacological data, key experimental protocols for its characterization, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and medicinal chemistry.

Chemical Structure and Properties

PMPA is an analogue of glutamate where the backbone has been extended.[5] Its structure, featuring two carboxylic acid groups and a phosphonic acid moiety, is critical for its high-affinity binding to the glutamate recognition site on the NMDA receptor.

-

Chemical Name: 2-(phosphonomethyl)pentanedioic acid

-

Abbreviation: 2-PMPA

-

Molecular Formula: C₆H₁₁O₇P

-

Molecular Weight: 226.12 g/mol

-

Key Structural Features: The presence of multiple acidic groups makes the molecule highly polar, which contributes to its potent inhibitory activity but results in poor oral bioavailability and limited penetration of the blood-brain barrier.[6][7][8]

Mechanism of Action

PMPA functions as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[5][9] In normal synaptic function, the binding of both the neurotransmitter glutamate (to the GluN2 subunit) and a co-agonist, typically glycine (B1666218) or D-serine (to the GluN1 subunit), is required to activate the receptor.[2][3] This activation, coupled with depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block, opens the receptor's ion channel, allowing an influx of cations, most notably Calcium (Ca²⁺).[1][2] This Ca²⁺ influx triggers various downstream signaling cascades.

PMPA exerts its inhibitory effect by directly competing with glutamate for its binding site. By occupying this site, PMPA prevents the glutamate-induced conformational change necessary for channel opening, thereby blocking receptor activation and subsequent ion flow.[9][10]

Caption: Competitive antagonism by PMPA at the NMDA receptor glutamate site.

Quantitative Pharmacological Data

The potency and selectivity of PMPA have been characterized across different NMDA receptor subunit compositions. The following table summarizes key binding affinity data.

| Parameter | Value (µM) | NMDA Subunit | Assay Type |

| Kᵢ | 0.84 | NR2A | Radioligand Binding |

| Kᵢ | 2.74 | NR2B | Radioligand Binding |

| Kᵢ | 3.53 | NR2C | Radioligand Binding |

| Kᵢ | 4.16 | NR2D | Radioligand Binding |

| Data sourced from MedChemExpress and Feng B, et al. (2005).[11][12] |

These data indicate that PMPA has a preference for NMDA receptors containing the GluN2A subunit over other GluN2 subunits.[5]

Experimental Protocols

Characterizing the activity of NMDA receptor antagonists like PMPA involves a combination of in vitro binding assays and functional electrophysiological or in vivo studies.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Caption: General workflow for an NMDA receptor competition binding assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or cerebellum) in an ice-cold buffer. Perform a series of centrifugations to isolate the synaptic membrane fraction. Resuspend the final pellet in an appropriate assay buffer.[13]

-

Assay Incubation: In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]MK-801 for the channel site), and a range of concentrations of the unlabeled test compound (PMPA).[13]

-

Non-Specific Binding: Include control wells with a high concentration of a known non-radiolabeled antagonist to determine non-specific binding.

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the PMPA concentration. Use a non-linear regression model to fit the data and determine the IC₅₀ (the concentration of PMPA that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Electrophysiological Recording in Brain Slices

This functional assay directly measures the effect of an antagonist on NMDA receptor-mediated currents in neurons.

Caption: Workflow for electrophysiological analysis of an NMDA antagonist.

Detailed Methodology:

-

Slice Preparation: Prepare acute brain slices (300-400 µm thick) from a region of interest (e.g., hippocampus) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).[14]

-

Recording: Transfer a slice to a recording chamber continuously perfused with aCSF. Using a microscope, establish a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron).

-

Pharmacological Isolation: Perfuse the slice with aCSF containing antagonists for AMPA/kainate receptors (e.g., NBQX or CNQX) and GABAₐ receptors (e.g., picrotoxin) to pharmacologically isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). Use Mg²⁺-free aCSF or hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block.[14]

-

Baseline Recording: Evoke NMDA-EPSCs by delivering electrical pulses through a stimulating electrode placed near the recorded neuron. Record a stable baseline of EPSC amplitudes.

-

Antagonist Application: Bath-apply PMPA at a known concentration and continue to record the evoked EPSCs. Observe the reduction in the EPSC amplitude.

-

Data Analysis: Quantify the percentage of inhibition of the NMDA-EPSC amplitude by PMPA relative to the baseline. A dose-response curve can be generated by applying multiple concentrations of PMPA to determine the IC₅₀.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor leads to a Ca²⁺ influx that acts as a critical second messenger, initiating signaling cascades that underpin synaptic plasticity, such as Long-Term Potentiation (LTP).[3][15] PMPA, by blocking the receptor, inhibits these downstream events.

Caption: PMPA blocks the NMDA receptor-mediated signaling cascade for LTP.

Conclusion

2-(phosphonomethyl)pentanedioic acid (PMPA) is a well-characterized, potent, and selective competitive NMDA receptor antagonist. Its defined mechanism of action and preference for GluN2A-containing receptors make it an invaluable pharmacological tool for investigating the multifaceted roles of NMDA receptor signaling in both physiological and pathological contexts. While its physicochemical properties limit its therapeutic potential via systemic administration, the detailed understanding of its structure and function provides a strong foundation for the design of future NMDA receptor modulators with improved pharmacokinetic profiles.

References

- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. droracle.ai [droracle.ai]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

The Discovery and Synthesis of PMPA: A Competitive NMDA Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. This has driven the development of NMDA receptor antagonists as potential therapeutic agents. Among these, (R)-2-amino-3-(phosphonomethyl)propanoic acid (PMPA) has emerged as a significant competitive antagonist with selectivity for different NMDA receptor subunits. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of PMPA, tailored for researchers and professionals in the field of drug development.

Chemical Properties and Structure

PMPA is a phosphonate (B1237965) analogue of the amino acid glutamate (B1630785). Its chemical structure features a phosphonomethyl group in place of the γ-carboxyl group of glutamate, which is critical for its antagonist activity at the NMDA receptor.

Table 1: Chemical and Physical Properties of PMPA

| Property | Value |

| IUPAC Name | (2R)-2-amino-3-(phosphonomethyl)propanoic acid |

| Molecular Formula | C4H10NO5P |

| Molecular Weight | 183.10 g/mol |

| CAS Number | 113919-36-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Mechanism of Action and Receptor Subtype Selectivity

PMPA functions as a competitive antagonist at the glutamate binding site on the NMDA receptor. By competing with the endogenous agonist glutamate, PMPA prevents the ion channel from opening, thereby inhibiting the influx of Ca2+ and Na+ ions that mediate the receptor's physiological and pathological effects.

Notably, PMPA exhibits a degree of selectivity for different NMDA receptor subtypes, which are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The binding affinity of PMPA varies across these subtypes, which may have implications for its therapeutic profile and potential side effects.

Table 2: Binding Affinity (Ki) of PMPA for Human NMDA Receptor Subtypes [1][2]

| NMDA Receptor Subtype | Ki (μM) |

| NR2A | 0.84 |

| NR2B | 2.74 |

| NR2C | 3.53 |

| NR2D | 4.16 |

This data indicates that PMPA has a modest preference for NR2A-containing NMDA receptors over other subtypes.[3]

Synthesis of (R)-PMPA

The synthesis of the enantiomerically pure (R)-PMPA is crucial for its specific pharmacological activity. Several synthetic routes have been developed, often involving chiral precursors or resolution techniques. A common approach involves the use of (S)-glycidol as a chiral starting material.

Experimental Protocol: Synthesis of (R)-PMPA

This protocol outlines a multi-step synthesis of (R)-PMPA, adapted from publicly available methods.

Step 1: Synthesis of (R)-1,2-Propanediol from (S)-Glycidol

-

To a suspension of ammonium (B1175870) formate (B1220265) and 10% palladium on carbon in denatured ethanol, add (S)-glycidol.

-

Stir the mixture at approximately 22°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude (R)-1,2-propanediol.

Step 2: Synthesis of (R)-1,2-Propylene Carbonate

-

React the crude (R)-1,2-propanediol with diethyl carbonate.

-

The reaction is typically carried out at elevated temperatures.

-

Purify the resulting (R)-1,2-propylene carbonate by distillation.

Step 3: Synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl]adenine

-

Treat (R)-1,2-propylene carbonate with adenine (B156593) in the presence of a catalytic amount of sodium hydroxide (B78521) to yield (R)-9-(2-hydroxypropyl)adenine.

-

React the resulting alcohol with diethyl p-toluenesulfonyloxymethylphosphonate in the presence of a base such as lithium hydride.

-

The reaction is typically performed in an anhydrous solvent at elevated temperatures.

-

After the reaction is complete, cool the mixture and quench with a weak acid, such as glacial acetic acid.

-

Extract the product with an organic solvent and concentrate to obtain crude (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine.

Step 4: Deprotection to Yield (R)-PMPA

-

Treat the crude (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine with bromotrimethylsilane (B50905) (TMSBr) in a suitable solvent like acetonitrile.

-

Heat the mixture at reflux until the de-esterification is complete, as monitored by high-performance liquid chromatography (HPLC).

-

Remove the solvent by distillation.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Adjust the pH of the aqueous phase to approximately 3.1-3.3 with aqueous sodium hydroxide to precipitate the crude (R)-PMPA.

-

Collect the solid by filtration, wash with cold water and acetone, and dry under vacuum.

Step 5: Purification of (R)-PMPA

-

Suspend the crude (R)-PMPA in water and heat to dissolve.

-

Adjust the pH with aqueous sodium hydroxide to around 6.5-7.5.

-

Wash the solution with an organic solvent.

-

Acidify the aqueous solution with hydrochloric acid to a pH of 3.1-3.3 to precipitate the purified (R)-PMPA.

-

Stir the slurry at a low temperature (0-10°C) and then collect the purified product by filtration.

-

Wash the solid with cold water and acetone, and then dry under vacuum to yield pure (R)-PMPA.

References

PMPA at the NMDA Receptor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of (RS)-4-(phosphonomethyl)-piperazine-2-carboxylic acid (PMPA) at the N-methyl-D-aspartate (NMDA) receptor. PMPA, and its more active enantiomer D-2-amino-5-phosphonopentanoic acid (D-AP5), are pivotal tools in neuroscience research, offering a selective means to probe the function of NMDA receptors in both physiological and pathological contexts. This document provides a comprehensive overview of its binding characteristics, the experimental protocols used for its study, and its impact on downstream signaling pathways.

Core Mechanism of Action: Competitive Antagonism

PMPA functions as a selective and competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor.[1][2] The NMDA receptor, a crucial ionotropic glutamate receptor, requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[3][4] PMPA directly competes with the endogenous agonist, glutamate, for its binding pocket on the GluN2 subunits of the NMDA receptor complex.[1][5] By occupying this site, PMPA prevents the conformational change necessary for ion channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that would typically follow glutamate binding.[3] This action effectively blocks NMDA receptor-mediated excitatory neurotransmission. The active isomer of PMPA is the D-configuration, often referred to as D-AP5, which exhibits significantly higher potency than the L-isomer.[1][2]

The competitive nature of PMPA's antagonism means that its inhibitory effect can be overcome by increasing the concentration of the agonist, glutamate. This characteristic is a key feature distinguished through kinetic and binding studies.

Quantitative Data: Binding Affinity of PMPA

The affinity of PMPA for the NMDA receptor has been quantified through radioligand binding assays, revealing its selectivity for different GluN2 subunits. The inhibition constant (Ki) is a measure of the concentration of PMPA required to occupy 50% of the NMDA receptors in the presence of a radiolabeled ligand.

| NMDA Receptor Subunit | Ki (μM) |

| NR2A | 0.84[6][7] |

| NR2B | 2.74[6][7] |

| NR2C | 3.53[6][7] |

| NR2D | 4.16[6][7] |

Table 1: Inhibition constants (Ki) of PMPA for NMDA receptor subunits.

Signaling Pathways Modulated by PMPA

Activation of the NMDA receptor initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca²⁺. These pathways are integral to synaptic plasticity, learning, and memory, but can also contribute to excitotoxicity under pathological conditions. By blocking the initial Ca²⁺ transient, PMPA effectively inhibits these downstream signaling cascades.

Key signaling pathways inhibited by PMPA include:

-

ERK (Extracellular signal-regulated kinase) Pathway: NMDA receptor activation leads to the phosphorylation and activation of ERK, a key regulator of gene expression and cell survival. Studies have shown that competitive NMDA receptor antagonists like D-AP5 can attenuate the phosphorylation of ERK.[8]

-

CREB (cAMP response element-binding protein) Pathway: Calcium influx through NMDA receptors activates calmodulin-dependent kinase (CaMK), which in turn phosphorylates CREB. Phosphorylated CREB (pCREB) acts as a transcription factor, regulating the expression of genes involved in synaptic plasticity and neuronal survival. PMPA, by preventing the initial calcium signal, inhibits the phosphorylation of CREB.[9][10]

Below is a diagram illustrating the canonical NMDA receptor signaling pathway and the point of inhibition by PMPA.

References

- 1. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]

- 2. AP5 - Wikipedia [en.wikipedia.org]

- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Role of AMPA receptors in homocysteine-NMDA receptor-induced crosstalk between ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PKA-mediated phosphorylation of CREB and NMDA receptor 2B in the hippocampus of offspring rats is involved in transmission of mental disorders across a generation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: PMPA Binding Affinity for GluN2A vs. GluN2B Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the binding affinity of the competitive N-methyl-D-aspartate (NMDA) receptor antagonist, PMPA ((R)-2-amino-3-(phosphonomethyl)propanoic acid), with a specific focus on its selectivity for the GluN2A and GluN2B subunits. While PMPA is a known NMDA receptor antagonist, a comprehensive search of the current scientific literature did not yield specific quantitative binding affinity data (Kᵢ or IC₅₀ values) directly comparing its potency at GluN2A versus GluN2B subunits.

To provide a framework for understanding subunit selectivity, this guide will present comparative data for another well-characterized competitive antagonist, ST3. Furthermore, it will provide detailed experimental protocols for the primary methods used to determine such binding affinities: radioligand binding assays and two-electrode voltage clamp electrophysiology. This guide also includes visualizations of the NMDA receptor signaling pathway and a typical experimental workflow for screening novel antagonists.

Data Presentation: Subunit Selectivity of a Competitive NMDA Receptor Antagonist

Due to the lack of specific binding data for PMPA, the following table presents the binding affinities of a comparable competitive antagonist, ST3, for different NMDA receptor subunit combinations. This data, from Hansen et al. (2017), illustrates the concept of subunit selectivity and provides a benchmark for the type of quantitative analysis essential in drug development.[1][2][3] ST3 demonstrates a notable 15-fold preference for GluN1/GluN2A over GluN1/GluN2B receptors.[1][2][3]

| Compound | Receptor Subunit Combination | Kᵢ (nM) | Selectivity (fold) | Reference |

| ST3 | GluN1/GluN2A | 52 | 15-fold vs. GluN2B | Hansen et al., 2017[1][2][3] |

| ST3 | GluN1/GluN2B | 782 | - | Hansen et al., 2017[1][2][3] |

Experimental Protocols

The determination of binding affinity and subunit selectivity of compounds like PMPA relies on precise and reproducible experimental methodologies. Below are detailed protocols for two standard techniques employed in the characterization of NMDA receptor antagonists.

Radioligand Binding Assay for Kᵢ Determination

This protocol describes a competitive binding assay to determine the inhibitor constant (Kᵢ) of a test compound (e.g., PMPA) against a radiolabeled ligand at specific NMDA receptor subtypes expressed in a cellular system.

1. Cell Culture and Transfection:

-

Culture a suitable cell line, such as Human Embryonic Kidney (HEK293) cells, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Co-transfect the cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2B) using a suitable transfection reagent.

-

Allow 24-48 hours for receptor expression.

2. Membrane Preparation:

-

Harvest the transfected cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

3. Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653, a competitive antagonist) to each well.

-

Add increasing concentrations of the unlabeled test compound (PMPA).

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

-

Allow the filters to dry, and then add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for IC₅₀ Determination

This protocol outlines the use of TEVC on Xenopus laevis oocytes to measure the inhibitory effect of a compound on NMDA receptor-mediated currents.

1. Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject the oocytes with a mixture of cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2B).

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply a solution containing saturating concentrations of glutamate (B1630785) and glycine (B1666218) to elicit a maximal NMDA receptor-mediated current (Iₘₐₓ).

-

After washing the oocyte, co-apply the agonist solution with increasing concentrations of the antagonist (PMPA).

-

Record the peak inward current at each antagonist concentration.

3. Data Analysis:

-

Normalize the current recorded in the presence of the antagonist to the maximal current (I/Iₘₐₓ).

-

Plot the normalized current as a function of the log concentration of the antagonist.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the activation of NMDA receptors.

References

- 1. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Properties of (R)-4-(phosphonomethyl)piperazine-2-carboxylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(phosphonomethyl)piperazine-2-carboxylic acid is a molecule of significant interest within the field of neuroscience and pharmacology. As a derivative of piperazine (B1678402), it belongs to a class of compounds known for their diverse biological activities. This technical guide aims to provide a comprehensive overview of the chemical and physical properties, biological activity, and relevant experimental protocols associated with this compound and its closely related, well-studied analog, cis-4-(phosphonomethyl)piperidine-2-carboxylic acid, also known as CGS 19755 or Selfotel. While specific data for the (R)-enantiomer of the piperazine derivative is limited in publicly available literature, the properties of the racemic mixture and the extensive research on its piperidine (B6355638) analog provide valuable insights for researchers in drug discovery and development.

Chemical and Physical Properties

The fundamental physicochemical characteristics of a compound are crucial for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available data for 4-(phosphonomethyl)piperazine-2-carboxylic acid and its piperidine analog.

Table 1: Chemical and Physical Properties

| Property | 4-(phosphonomethyl)piperazine-2-carboxylic Acid | cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755) |

| CAS Number | 113919-36-1 (unspecified stereochemistry)[1] | 110347-85-8[2] |

| Molecular Formula | C6H13N2O5P[1] | C7H14NO5P[2][3] |

| Molecular Weight | 224.15 g/mol [1] | 223.16 g/mol [2][3] |

| Appearance | Data not available | White solid |

| Melting Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| LogP | -1.25[1] | Data not available |

| pKa | Data not available | Data not available |

| Purity | 85.0-99.8% (commercially available)[1] | Data not available |

Biological Activity and Mechanism of Action

The primary biological target of interest for this class of compounds is the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.

CGS 19755 (Selfotel): A Potent NMDA Receptor Antagonist

CGS 19755 is a highly potent and selective competitive antagonist of the NMDA receptor.[2][4][5] It directly competes with the endogenous agonist glutamate (B1630785) for binding to the receptor, thereby inhibiting its activation.[2] This antagonistic activity underlies its observed pharmacological effects, which include:

-

Neuroprotection: CGS 19755 has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, including stroke and brain trauma.[6][7][8] By blocking excessive NMDA receptor activation, it mitigates the excitotoxic cascade that leads to neuronal cell death.[7]

-

Anticonvulsant Activity: The compound has shown efficacy in animal models of epilepsy by reducing seizure activity.[9]

-

Anxiolytic Effects: CGS 19755 has also exhibited anxiety-reducing properties in preclinical studies.[2]

Initial clinical development of Selfotel for the treatment of stroke was undertaken; however, it was ultimately discontinued (B1498344) due to the emergence of phencyclidine-like side effects and concerns about potential neurotoxicity under certain conditions.[2]

Signaling Pathway of NMDA Receptor Antagonism

The mechanism of action of CGS 19755 involves the direct blockade of the NMDA receptor, preventing the influx of calcium ions (Ca2+) into the neuron. This interruption of downstream signaling pathways is crucial for its neuroprotective effects.

References

- 1. 4-(phosphonomethyl)piperazine-2-carboxylic Acid price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 2. Selfotel - Wikipedia [en.wikipedia.org]

- 3. 4-(Phosphonomethyl)piperidine-2-carboxylic acid | C7H14NO5P | CID 4324257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CGS 19755: a novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist with anticonvulsant, anxiolytic and anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Research Portal [scholarship.miami.edu]

- 9. Behavioral pharmacological profile of CGS 19755, a competitive antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of PMPA on Excitatory Neurotransmission: A Technical Guide

(RS)-4-(Phosphonomethyl)-piperazine-2-carboxylic acid (PMPA) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. This technical guide provides an in-depth overview of PMPA's mechanism of action, its effects on NMDA receptor subtypes, and its role in modulating synaptic plasticity and excitotoxicity. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

PMPA exerts its modulatory effects on excitatory neurotransmission primarily through competitive antagonism at the glutamate (B1630785) binding site on the NR2 subunit of the NMDA receptor.[1][2] The NMDA receptor is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2][3] For the channel to open, both glycine (B1666218) and glutamate must bind to their respective sites, and the cell membrane must be depolarized to relieve the voltage-dependent block by magnesium ions (Mg²⁺).[3] PMPA, by competing with the endogenous agonist glutamate, prevents the activation of the NMDA receptor, thereby reducing the influx of calcium ions (Ca²⁺) that triggers a cascade of downstream signaling events.[3]

Subunit Selectivity

PMPA exhibits a degree of selectivity for different NR2 subunits. While it antagonizes NMDA receptors containing various NR2 subunits, it shows a modest preference for certain subtypes. This selectivity is attributed to subtle structural differences in the glutamate-binding pocket among the NR2 subunits.[1]

Quantitative Data on PMPA-NMDA Receptor Interaction

The affinity and inhibitory potency of PMPA at different NMDA receptor subtypes have been quantified in various studies. The following table summarizes the key quantitative data.

| Parameter | Receptor Subtype | Value (µM) | Reference |

| Ki | NR2A | 0.84 | [4][5] |

| Ki | NR2B | 2.74 | [4][5] |

| Ki | NR2C | 3.53 | [4][5] |

| Ki | NR2D | 4.16 | [4][5] |

Modulation of Synaptic Plasticity and Excitotoxicity

The NMDA receptor is central to the induction of both long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.[6] By blocking NMDA receptor activation, PMPA can inhibit the induction of LTP.

Furthermore, excessive activation of NMDA receptors leads to a pathological influx of Ca²⁺, a phenomenon known as excitotoxicity, which is implicated in neuronal cell death in various neurological conditions, including stroke and neurodegenerative diseases.[6] As an NMDA receptor antagonist, PMPA has demonstrated neuroprotective effects in preclinical models of ischemia by mitigating excitotoxic damage.

Signaling Pathways Modulated by PMPA

By antagonizing the NMDA receptor, PMPA influences a multitude of downstream signaling pathways that are crucial for both physiological and pathological processes. The inhibition of Ca²⁺ influx prevents the activation of several key enzymes and transcription factors.

Caption: PMPA's modulation of NMDA receptor downstream signaling pathways.

Experimental Protocols

The following sections detail representative experimental protocols used to characterize the effects of PMPA on NMDA receptor function.

Electrophysiological Recording of NMDA Receptor Currents

This protocol describes a whole-cell patch-clamp experiment to measure the inhibitory effect of PMPA on NMDA-evoked currents in cultured neurons.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical neurons)

-

External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

-

NMDA (agonist)

-

PMPA (antagonist)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes (3-5 MΩ)

Procedure:

-

Prepare cultured neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull patch pipettes and fill with internal solution.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

Apply a solution containing a known concentration of NMDA to evoke an inward current.

-

After establishing a stable baseline NMDA-evoked current, co-apply NMDA with increasing concentrations of PMPA.

-

Record the peak amplitude of the inward current at each PMPA concentration.

-

Wash out PMPA and ensure the NMDA-evoked current returns to baseline.

-

Analyze the data to determine the IC₅₀ of PMPA for the inhibition of NMDA receptor currents.

Caption: Workflow for an electrophysiology experiment to test PMPA's effect on NMDA currents.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of PMPA for the NMDA receptor.

Materials:

-

Rat brain membrane preparations (e.g., cortical or hippocampal membranes)

-

Radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653)

-

PMPA (unlabeled competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation counter and vials

-

Glass fiber filters

Procedure:

-

Prepare brain membrane homogenates.

-

In a series of tubes, add a fixed concentration of the radiolabeled antagonist.

-

Add increasing concentrations of unlabeled PMPA to the tubes.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ of PMPA, from which the Ki can be calculated using the Cheng-Prusoff equation.

Conclusion

PMPA is a valuable pharmacological tool for studying the role of NMDA receptors in excitatory neurotransmission. Its competitive antagonism at the glutamate binding site allows for the modulation of synaptic plasticity and the mitigation of excitotoxicity. The quantitative data on its subunit selectivity and the detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field. Further investigation into the precise effects of PMPA on downstream signaling pathways and its therapeutic potential in various neurological disorders is warranted.

References

- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Architecture of Antiviral Potency: An In-depth Guide to the Structure-Activity Relationship of PMPA Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-9-(2-Phosphonomethoxypropyl)adenine (PMPA), widely known as Tenofovir, is a cornerstone of antiretroviral therapy. As an acyclic nucleoside phosphonate (B1237965), its potent inhibition of viral reverse transcriptase has revolutionized the management of HIV and Hepatitis B infections. The structure of PMPA, however, is not a solitary achievement but the foundation of extensive research into its analogs. Understanding the intricate relationship between the molecular architecture of these analogs and their biological activity is paramount for the rational design of next-generation antiviral agents with improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of PMPA analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Core Structure and Key Moieties

The fundamental scaffold of PMPA consists of three key moieties, each offering opportunities for modification to modulate its antiviral activity and physicochemical properties:

-

The Purine (B94841) Base: The adenine (B156593) base in PMPA plays a crucial role in its recognition by viral polymerases.

-

The Acyclic Side Chain: The (R)-propyl group mimics the deoxyribose sugar of natural nucleosides and its stereochemistry is critical for activity.

-

The Phosphonate Group: This moiety is essential for the mechanism of action, but its negative charge at physiological pH hinders oral bioavailability.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the PMPA scaffold have yielded a wealth of data, providing critical insights into the structural requirements for potent antiviral activity.

Modifications of the Purine Base

Variations in the purine base have a profound impact on the antiviral spectrum and potency of PMPA analogs.

| Compound/Analog | Modification | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| PMPA (Tenofovir) | Adenine (6-amino) | HIV-1 | 0.2 - 0.6[1] | 1200 - 1250[1] | >2000 |

| 2,6-Diaminopurine (B158960) analog | 2,6-Diamino | HIV-1 | ~0.05 | >100 | >2000 |

| Guanine (B1146940) analog (PMPG) | Guanine (2-amino-6-oxo) | HBV | Potent | Low toxicity | High |

| Hypoxanthine (B114508) analog | Hypoxanthine (6-oxo) | - | Inactive | - | - |

-

2,6-Diaminopurine Analogs: Substitution of the 6-amino group of adenine with a second amino group at the 2-position generally leads to a significant increase in anti-HIV activity. This is attributed to the potential for an additional hydrogen bond interaction with the reverse transcriptase enzyme.

-

Guanine Analogs (PMPG): Replacement of the adenine with guanine results in a shift of antiviral activity, with potent inhibition of Hepatitis B Virus (HBV) polymerase.

-

Other Modifications: Analogs with hypoxanthine or other purine variations have generally shown diminished or no antiviral activity, highlighting the importance of the 6-amino group for HIV-1 reverse transcriptase recognition.

Modifications of the Acyclic Side Chain

Alterations to the acyclic side chain, including its length, branching, and stereochemistry, are critical determinants of antiviral potency.

| Compound/Analog | Modification | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| (R)-PMPA | (R)-2-propyl | HIV-1 | 0.2 - 0.6[1] | 1200 - 1250[1] | >2000 |

| (S)-PMPA | (S)-2-propyl | HIV-1 | >100 | >100 | <1 |

| PMEA (Adefovir) | Ethyl | HIV-1, HBV | 0.1 - 0.5 (HIV) | >500 | >1000 |

| Carbocyclic analogs | Cyclopentyl | HIV-1 | Variable | Variable | Variable |

-

Stereochemistry: The (R)-enantiomer of PMPA is significantly more active against HIV-1 than the (S)-enantiomer. This stereoselectivity is a crucial aspect of its interaction with the active site of reverse transcriptase.

-

Chain Length: The ethyl analog, PMEA (Adefovir), demonstrates broad-spectrum activity against both HIV and HBV.

-

Carbocyclic Analogs: Replacing the ether oxygen in the side chain with a methylene (B1212753) group to form carbocyclic analogs has been explored to enhance metabolic stability. The antiviral activity of these analogs is highly dependent on the specific carbocyclic scaffold.

Modifications of the Phosphonate Group: Prodrug Strategies

The dianionic nature of the phosphonate group at physiological pH limits the oral bioavailability of PMPA. To overcome this, various prodrug strategies have been developed to mask the negative charges.

| Prodrug | Modification | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Tenofovir Disoproxil Fumarate (TDF) | bis(isopropyloxycarbonyloxymethyl) ester | HIV-1 | ~0.02 | ~10 | ~500 |

| Tenofovir Alafenamide (TAF) | Phenylalanine isopropyl ester phosphonamidate | HIV-1 | ~0.005 | >10 | >2000 |

-

Tenofovir Disoproxil Fumarate (TDF): This bis-ester prodrug enhances oral absorption. In vivo, it is hydrolyzed by plasma and tissue esterases to release Tenofovir.

-

Tenofovir Alafenamide (TAF): This phosphonamidate prodrug exhibits greater plasma stability and is more efficiently converted to Tenofovir intracellularly, particularly within lymphocytes and hepatocytes. This leads to higher intracellular concentrations of the active diphosphate (B83284) metabolite and lower circulating levels of Tenofovir, resulting in an improved safety profile.

Experimental Protocols

Synthesis of (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA)

A common synthetic route to PMPA involves the following key steps:

-

Synthesis of (R)-9-(2-hydroxypropyl)adenine: Adenine is reacted with (R)-propylene carbonate in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF).

-

Introduction of the phosphonate moiety: The resulting (R)-9-(2-hydroxypropyl)adenine is then reacted with a phosphonylating agent, such as diethyl p-toluenesulfonyloxymethylphosphonate, in the presence of a strong base like lithium tert-butoxide.

-

Deprotection: The ethyl ester groups on the phosphonate are removed, typically using bromotrimethylsilane (B50905) (TMSBr) or hydrochloric acid, to yield PMPA.

Synthesis of a Representative PMPA Analog: 2,6-Diaminopurine Derivative

-

Starting Material: 2-amino-6-chloropurine (B14584) is used as the starting purine base.

-

Alkylation: The 2-amino-6-chloropurine is alkylated with (R)-propylene carbonate under basic conditions, similar to the synthesis of the adenine analog.

-

Introduction of the phosphonate moiety: The resulting 9-(2-hydroxypropyl)-2-amino-6-chloropurine is then reacted with diethyl p-toluenesulfonyloxymethylphosphonate.

-

Amination and Deprotection: The 6-chloro group is displaced with ammonia, and the phosphonate esters are subsequently deprotected to yield the final 2,6-diaminopurine PMPA analog.

Antiviral Activity Assay (MT-4 Cell-Based Assay)

This assay determines the 50% effective concentration (EC50) of a compound required to inhibit HIV-1 induced cytopathogenicity in MT-4 cells.

-

Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates.

-

Compound Dilution: The test compounds are serially diluted in cell culture medium.

-

Infection: Cells are infected with a standard laboratory strain of HIV-1 (e.g., IIIB or NL4-3) in the presence of the diluted compounds.

-

Incubation: The plates are incubated for 4-5 days at 37°C in a CO2 incubator.

-

Assessment of Cytopathicity: The cytopathic effect (CPE) of the virus is assessed using a colorimetric method, such as the MTT assay, which measures cell viability.

-

Data Analysis: The EC50 value is calculated as the compound concentration that reduces the viral CPE by 50%.

Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of a compound.

-

Cell Seeding: MT-4 cells are seeded in 96-well plates.

-

Compound Addition: Serial dilutions of the test compounds are added to the cells.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

MTT Staining: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is read using a microplate reader.

-

Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

-

Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), recombinant HIV-1 reverse transcriptase, and labeled deoxynucleoside triphosphates (dNTPs).

-

Inhibitor Addition: The test compound (in its active diphosphate form) is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated to allow for DNA synthesis.

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified, often by measuring the incorporation of the labeled dNTPs.

-

Data Analysis: The IC50 value is determined as the inhibitor concentration that reduces the reverse transcriptase activity by 50%.

Signaling Pathways and Mechanisms of Action

Caption: HIV life cycle and mechanism of PMPA inhibition.

The antiviral activity of PMPA analogs is contingent upon their intracellular conversion to the active diphosphate metabolite. This conversion is catalyzed by host cellular kinases. The diphosphorylated analog then acts as a competitive inhibitor of the natural deoxynucleoside triphosphate substrate for the viral reverse transcriptase. Incorporation of the PMPA analog into the growing viral DNA chain results in chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This effectively halts viral DNA synthesis and, consequently, viral replication.[1][2]

Caption: General experimental workflow for SAR studies of PMPA analogs.

Conclusion

The structure-activity relationship of PMPA analogs is a well-defined yet continuously evolving field of research. The core structural features required for potent anti-HIV activity are a purine base, preferably adenine or 2,6-diaminopurine, an (R)-configured acyclic side chain, and a phosphonate group. Prodrug strategies that mask the charge of the phosphonate are essential for achieving oral bioavailability. Future research in this area will likely focus on the development of novel prodrugs with enhanced targeting to specific viral reservoirs, analogs with activity against drug-resistant viral strains, and the exploration of new chemical scaffolds that mimic the key pharmacophoric features of PMPA. A thorough understanding of the SAR principles outlined in this guide is indispensable for the continued success of these endeavors.

References

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis Studies of PMPA, an NMDA Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (RS)-4-(phosphonomethyl)-piperazine-2-carboxylic acid (PMPA) in in vivo microdialysis studies. PMPA is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters and other neurochemicals in the extracellular fluid of specific brain regions in awake, freely-moving animals. This document outlines the rationale, experimental procedures, and expected outcomes of using PMPA to investigate the modulation of glutamatergic and GABAergic systems.

Introduction to PMPA and its Mechanism of Action

PMPA acts by competitively binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist, glutamate. The NMDA receptor is a ligand-gated ion channel that, when activated, allows for the influx of Ca²⁺ into the neuron, triggering a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making it a significant therapeutic target. PMPA exhibits selectivity for different NMDA receptor subunits, with a higher affinity for NR2A-containing receptors. By antagonizing the NMDA receptor, PMPA can modulate the release of various neurotransmitters, including glutamate and GABA, providing a tool to study the intricate balance of excitatory and inhibitory signaling in the brain.

Principle of In Vivo Microdialysis

In vivo microdialysis is a technique that allows for the sampling of endogenous and exogenous substances from the extracellular fluid of living tissues. A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a specific brain region of an anesthetized animal. Following a recovery period, the animal, now awake and freely moving, is connected to a perfusion system. An isotonic solution, typically artificial cerebrospinal fluid (aCSF), is slowly perfused through the probe. Small molecules in the extracellular fluid, such as neurotransmitters, diffuse across the semi-permeable membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate can then be analyzed using sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the levels of the substances of interest. Drugs like PMPA can be administered systemically (e.g., intraperitoneally) or locally into the brain region of interest via the microdialysis probe (reverse dialysis).

Experimental Protocols

I. Surgical Implantation of the Microdialysis Guide Cannula

Objective: To surgically implant a guide cannula that will allow for the subsequent insertion of a microdialysis probe into the target brain region.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Stereotaxic frame

-

Surgical drill

-

Guide cannula (sized for the target brain region)

-

Dummy cannula

-

Dental cement

-

Bone screws

-

Surgical tools (scalpel, forceps, etc.)

-

Antiseptic solution and sterile saline

-

Analgesics for post-operative care

Procedure:

-

Anesthetize the rat and mount it in the stereotaxic frame. Ensure the head is level.

-

Shave the scalp and clean the area with an antiseptic solution.

-

Make a midline incision to expose the skull.

-

Using the stereotaxic coordinates for the desired brain region (e.g., hippocampus, prefrontal cortex, striatum), drill a small hole through the skull.

-

Implant 2-3 bone screws into the skull to serve as anchors for the dental cement.

-

Slowly lower the guide cannula to the predetermined depth.

-

Secure the guide cannula to the skull and bone screws using dental cement.

-

Insert a dummy cannula into the guide to keep it patent.

-

Administer post-operative analgesics and allow the animal to recover for 5-7 days before the microdialysis experiment.

II. In Vivo Microdialysis Procedure with PMPA Administration

Objective: To collect microdialysis samples from the target brain region before, during, and after the administration of PMPA to measure its effect on extracellular glutamate and GABA levels.

Materials:

-

Rat with an implanted guide cannula

-

Microdialysis probe (concentric type, with a membrane length appropriate for the target region)

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

-

PMPA solution (for systemic or reverse dialysis administration)

-

Analytical system (HPLC with fluorescence or mass spectrometry detection)

Procedure:

-

On the day of the experiment, gently handle the rat and remove the dummy cannula from the guide.

-

Slowly insert the microdialysis probe into the guide cannula.

-

Connect the probe's inlet tubing to a syringe pump containing aCSF and the outlet to a fraction collector.

-

Begin perfusion with aCSF at a flow rate of 1-2 µL/min.

-

Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline.

-

Collect at least three baseline dialysate samples (e.g., every 20 minutes).

-

PMPA Administration:

-

Systemic Administration: Administer PMPA via intraperitoneal (i.p.) injection at a dose of 50 mg/kg. Continue collecting dialysate samples to monitor the time course of the drug's effect.

-

Reverse Dialysis (Local Administration): Switch the perfusion fluid to aCSF containing a known concentration of PMPA (e.g., 10-100 µM; the optimal concentration should be determined empirically).

-

-

Continue collecting dialysate samples at regular intervals throughout the experiment.

-

At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

III. Sample Analysis

Objective: To quantify the concentrations of glutamate and GABA in the collected dialysate samples.

Procedure:

-

Immediately after collection, an aliquot of the dialysate should be derivatized with a fluorescent tagging agent (e.g., o-phthaldialdehyde/β-mercaptoethanol for primary amines like glutamate and GABA).

-

Analyze the derivatized samples using reverse-phase HPLC with a fluorescence detector.

-

The mobile phase composition and gradient will need to be optimized for the separation of glutamate and GABA.

-

Quantify the concentrations of glutamate and GABA by comparing the peak areas in the samples to those of known standards.

-

Alternatively, LC-MS/MS can be used for highly sensitive and specific quantification of underivatized amino acids.

Data Presentation

The following tables summarize expected quantitative data based on published literature for the effects of NMDA antagonists on neurotransmitter levels as measured by in vivo microdialysis.

Table 1: In Vivo Microdialysis Experimental Parameters for PMPA Administration

| Parameter | Value |

| Animal Model | Male Sprague-Dawley rats |

| Target Brain Region | Locus Coeruleus (for glutamate data) / Septum (for GABA data inference) |

| Microdialysis Probe | Concentric probe with a 2-4 mm membrane |

| Perfusion Fluid (aCSF) | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4 |

| Flow Rate | 1.0-2.0 µL/min |

| PMPA Administration | Intraperitoneal (i.p.) injection or Reverse Dialysis |

| PMPA Dose/Concentration | 50 mg/kg (i.p.) / 10-100 µM (Reverse Dialysis) |

| Dialysate Collection Interval | 20 minutes |

| Analytical Method | HPLC with Fluorescence Detection or LC-MS/MS |

Table 2: Effect of PMPA on Extracellular Glutamate and GABA Levels

| Neurotransmitter | Treatment | Brain Region | % Change from Baseline (Mean ± SEM) | Citation |

| Glutamate | Formalin-induced release + PMPA (50 mg/kg, i.p.) | Locus Coeruleus | ↓ ~50-60% | [1] |

| GABA | NMDA antagonist (CPP, 100 µM, reverse dialysis) | Septum | ↓ ~40% | [1] |

Visualizations

Signaling Pathway Diagram

References

Application Notes and Protocols for Perampanel (AMPA Receptor Antagonist) in Rodent Models of Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perampanel (B3395873) is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] By targeting the primary mediator of fast excitatory neurotransmission in the central nervous system, Perampanel has demonstrated significant therapeutic potential in various neurological disorders characterized by excitotoxicity.[2][3] Preclinical studies in rodent models are crucial for elucidating its mechanisms of action and evaluating its efficacy in conditions such as epilepsy, ischemic stroke, and traumatic brain injury. These application notes provide a comprehensive overview of the use of Perampanel in relevant rodent models, including detailed protocols and quantitative data to guide future research.

Mechanism of Action

Perampanel exerts its effects by binding to an allosteric site on the AMPA receptor, which is a subtype of ionotropic glutamate (B1630785) receptors.[2] This non-competitive antagonism reduces the influx of calcium ions into neurons that is triggered by the binding of the excitatory neurotransmitter glutamate.[1][4] In pathological conditions like seizures or brain injury, excessive glutamate release leads to over-activation of AMPA receptors, resulting in a cascade of events including neuronal damage and death. Perampanel mitigates this excitotoxicity, thereby offering neuroprotection.[3] Furthermore, studies have indicated that Perampanel can modulate downstream pathways related to inflammation and oxidative stress.[5][6]

Data Presentation: Efficacy of Perampanel in Rodent Models

The following tables summarize the quantitative data on the efficacy of Perampanel in various rodent models of neurological disorders.

Table 1: Efficacy of Perampanel in Rodent Models of Epilepsy

| Rodent Model | Species/Strain | Administration Route | Effective Dose (ED50) | Key Findings |

| Maximal Electroshock (MES)-induced Seizures | Mouse (ddY) | Oral (p.o.) | 1.6 mg/kg | Protection against tonic-clonic seizures.[7] |

| Pentylenetetrazole (PTZ)-induced Seizures | Mouse (ICR) | Oral (p.o.) | 0.94 mg/kg | Protection against clonic seizures.[7][8] |

| Audiogenic Seizures | Mouse (DBA/2) | Oral (p.o.) | 0.47 mg/kg | Protection against sound-induced seizures.[7] |

| Amygdala-Kindled Seizures | Rat (Sprague-Dawley) | Oral (p.o.) | 5-10 mg/kg | Increased afterdischarge threshold and reduced seizure severity.[7] |

| Hypoxia-Induced Neonatal Seizures | Rat | Intraperitoneal (i.p.) | Dose-dependent | Conferred protection against early-life seizures.[9] |

| Dravet Syndrome (Hyperthermia-induced Seizures) | Mouse (Scn1a E1099X/+) | Intraperitoneal (i.p.) | 2 mg/kg | Inhibited spontaneous recurrent seizures and increased temperature tolerance.[10][11] |

Table 2: Efficacy of Perampanel in Rodent Models of Ischemic Stroke

| Rodent Model | Species/Strain | Administration Route | Dose | Key Findings |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | Oral (p.o.) | Not specified | Reduced brain edema, infarct volume, and neuronal apoptosis.[12] |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | Intraperitoneal (i.p.) | 1.5 mg/kg | Reduced brain edema and infarct volumes; improved motor function.[3][13] |

| Pial Vessel Disruption (PVD) | Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 3 mg/kg | Inhibited hippocampal neurodegeneration and attenuated motor and cognitive deficits.[14][15] |

| Photothrombotic Stroke | Rat (Neonatal) | Intrathecal | Not specified | Decreased infarct size and improved motor function.[16] |

Table 3: Efficacy of Perampanel in Rodent Models of Traumatic Brain Injury (TBI)

| Rodent Model | Species/Strain | Administration Route | Dose | Key Findings |

| Controlled Cortical Impact (CCI) | Rat | Oral (p.o.) | 5 mg/kg | Attenuated brain edema, contusion volume, and improved motor and cognitive function.[5][6] |

| Lateral Fluid Percussion Injury (LFPI) | Rat | Not specified | Not specified | Reduced impairments in learning and memory.[17] |

| Weight-Drop Method | Mouse (C57BL/6J) | Not specified | Not specified | In combination with ketamine, improved exploratory behavior and reduced inflammation.[18][19] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of Perampanel in rodent models of neurological disorders.

Protocol 1: Evaluation of Anticonvulsant Activity in the Mouse Maximal Electroshock (MES) Seizure Model

Objective: To assess the efficacy of Perampanel in a model of generalized tonic-clonic seizures.

Materials:

-

Male ICR mice (20-25 g)

-

Perampanel

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)

-

Oral gavage needles

-

Electroconvulsive device with corneal electrodes

-

Electrolyte solution (e.g., 0.9% saline)

Procedure:

-

Animal Preparation: Acclimate mice to the housing facility for at least one week before the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Preparation and Administration: Prepare a suspension of Perampanel in the vehicle at the desired concentrations. Administer Perampanel or vehicle orally via gavage to different groups of mice. A typical volume for oral gavage in mice is 10 ml/kg.

-

Seizure Induction: At a predetermined time after drug administration (e.g., 60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with electrolyte solution.

-

Observation: Immediately after stimulation, observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered a protective effect.

-

Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension in each treatment group. Determine the ED50 value (the dose that protects 50% of the animals) using probit analysis.

Protocol 2: Assessment of Neuroprotective Effects in the Rat Middle Cerebral Artery Occlusion (MCAO) Stroke Model

Objective: To evaluate the neuroprotective efficacy of Perampanel in a model of focal cerebral ischemia.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Perampanel

-

Vehicle (e.g., a mixture of DMSO, polyethylene (B3416737) glycol 300, and distilled water)[14]

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for MCAO

-

Laser Doppler flowmeter

-

2,3,5-triphenyltetrazolium chloride (TTC) solution

-

Behavioral testing apparatus (e.g., rotarod, adhesive removal test)

Procedure:

-

Animal Preparation and MCAO Surgery: Anesthetize the rat and induce focal cerebral ischemia using the intraluminal filament method to occlude the middle cerebral artery. Monitor cerebral blood flow with a laser Doppler flowmeter to confirm successful occlusion. After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

Drug Administration: Administer Perampanel or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point relative to the ischemic insult (e.g., 1 hour after the start of reperfusion).[12]

-

Behavioral Assessment: At various time points post-MCAO (e.g., 24, 48, and 72 hours), evaluate neurological deficits and motor function using a battery of behavioral tests.

-

Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the animals and harvest the brains. Slice the brains into coronal sections and stain with TTC solution. TTC stains viable tissue red, leaving the infarcted area unstained (white). Quantify the infarct volume using image analysis software.

-

Data Analysis: Compare the neurological scores and infarct volumes between the Perampanel-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Investigation of Therapeutic Potential in the Rat Controlled Cortical Impact (CCI) Model of TBI

Objective: To determine the efficacy of Perampanel in a model of traumatic brain injury.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Perampanel

-

Vehicle

-

Anesthesia

-

Stereotaxic frame

-

CCI device

-

Surgical instruments

-

Morris water maze or other cognitive testing apparatus

Procedure:

-

Animal Preparation and TBI Induction: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy over the desired cortical region. Induce a controlled cortical impact using a pneumatic or electromagnetic impactor with defined parameters (e.g., velocity, depth of impact).

-

Drug Administration: Administer Perampanel or vehicle orally or via another appropriate route at a specific time after the injury.[5][6]

-

Post-Injury Monitoring and Assessment: Monitor the animals for recovery from anesthesia and any immediate adverse effects. At various time points post-TBI, assess motor function (e.g., beam walk test) and cognitive function (e.g., Morris water maze).

-

Histological Analysis: At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., paraformaldehyde). Harvest the brains for histological analysis to determine the contusion volume and assess for neuronal apoptosis (e.g., using TUNEL staining).[5][6]

-

Data Analysis: Analyze the behavioral and histological data to compare the outcomes between the Perampanel-treated and vehicle-treated groups.

Visualizations

The following diagrams illustrate the mechanism of action of Perampanel and a general experimental workflow for its evaluation in rodent models.

Caption: Mechanism of action of Perampanel at the glutamatergic synapse.

Caption: General experimental workflow for evaluating Perampanel.

References

- 1. Perampanel: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]

- 2. What is the mechanism of Perampanel? [synapse.patsnap.com]

- 3. Therapeutic potential of AMPA receptor antagonist perampanel against cerebral ischemia: beyond epileptic disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]

- 5. The AMPAR Antagonist Perampanel Attenuates Traumatic Brain Injury Through Anti-Oxidative and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The AMPAR Antagonist Perampanel Attenuates Traumatic Brain Injury Through Anti-Oxidative and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-seizure efficacy of perampanel in two established rodent models of early-life epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Perampanel Reduces Hyperthermia-Induced Seizures in Dravet Syndrome Mouse Model [frontiersin.org]

- 12. The Orally Active Noncompetitive AMPAR Antagonist Perampanel Attenuates Focal Cerebral Ischemia Injury in Rats | Semantic Scholar [semanticscholar.org]

- 13. AMPA receptor modulation through sequential treatment with perampanel and aniracetam mitigates post-stroke damage in experimental model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Acute administration of perampanel, an AMPA receptor antagonist, reduces cognitive impairments after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Coadministration of Ketamine and Perampanel Improves Behavioral Function and Reduces Inflammation in Acute Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Coadministration of Ketamine and Perampanel Improves Behavioral Function and Reduces Inflammation in Acute Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-(2-Propylpentanoyl)glycinamide in Behavioral Neuroscience Research

Disclaimer: Direct experimental data on the dosage and administration of N-(2-Propylpentanoyl)glycinamide (PMPA) for behavioral neuroscience research is limited in publicly available literature. The following application notes and protocols are based on data from closely related compounds, namely N-(2-propylpentanoyl)urea (VPU) and the parent compound, valproic acid (VPA) . Researchers should use this information as a starting point and conduct thorough dose-response studies to determine the optimal dosage and administration parameters for their specific experimental models and behavioral paradigms.

Introduction

N-(2-Propylpentanoyl)glycinamide is a derivative of valproic acid, a well-established anticonvulsant and mood stabilizer with significant effects on the central nervous system. Valproic acid and its derivatives are known to modulate neuronal excitability and synaptic transmission, primarily through the enhancement of GABAergic inhibition and the blockade of voltage-gated ion channels.[1] These mechanisms of action make PMPA a compound of interest for a wide range of behavioral neuroscience research, including studies on anxiety, epilepsy, and social behavior.

These notes provide a guide for researchers, scientists, and drug development professionals on the potential dosage, administration, and experimental considerations for using N-(2-Propylpentanoyl)glycinamide in preclinical behavioral research, drawing parallels from its structural analogs.

Data Presentation

The following tables summarize quantitative data for the related compounds N-(2-propylpentanoyl)urea (VPU) and valproic acid (VPA) to inform initial dose-finding studies for N-(2-Propylpentanoyl)glycinamide.

Table 1: Dosage of N-(2-propylpentanoyl)urea (VPU) in Rats

| Parameter | Value | Species/Model | Reported Effect | Reference |